molecular formula C19H18ClN3O3 B5667125 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxy-N-methylbenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxy-N-methylbenzamide

Cat. No. B5667125
M. Wt: 371.8 g/mol
InChI Key: GGJNJJVHWKHNJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic substrates. For example, compounds with similar structures have been synthesized by condensation reactions, followed by cyclization and functional group transformations. These processes involve the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds akin to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxy-N-methylbenzamide is often elucidated using techniques like X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. Density Functional Theory (DFT) calculations complement these findings by predicting the electronic structure and molecular geometry. These studies reveal the bond lengths, angles, and conformational preferences of the molecules, which are crucial for understanding their reactivity and properties (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Compounds with a 1,3,4-oxadiazole moiety and chlorophenyl groups participate in various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, which are foundational for further chemical modifications. The presence of electron-withdrawing groups like chlorophenyl affects the reactivity of these compounds, making them suitable for selective transformations (Şahin et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are influenced by the molecular structure. Compounds similar to the one exhibit specific crystalline forms, which can be studied through X-ray crystallography. Their solubility in various solvents is determined by the presence of functional groups, which also affect their melting points. These properties are essential for determining the compound's suitability for various applications (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are pivotal. The electron-withdrawing or donating nature of substituents like the chlorophenyl group and the oxadiazole ring significantly impacts these properties. For instance, the presence of a chlorophenyl group can enhance the compound's ability to undergo nucleophilic substitution reactions due to the increased electrophilic character of the aromatic ring (Wet-osot et al., 2017).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-25-16-7-5-4-6-15(16)19(24)23(2)12-17-21-18(22-26-17)13-8-10-14(20)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJNJJVHWKHNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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